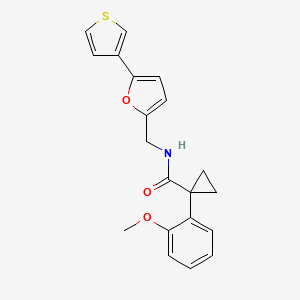

1-(2-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-23-18-5-3-2-4-16(18)20(9-10-20)19(22)21-12-15-6-7-17(24-15)14-8-11-25-13-14/h2-8,11,13H,9-10,12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQRDSSYXQTOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CC2)C(=O)NCC3=CC=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Synthesis

The molecular formula of the compound is , with a molecular weight of approximately 317.39 g/mol. The compound features a cyclopropanecarboxamide core, substituted with a methoxyphenyl group and a thiophen-furan moiety.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions:

- Formation of the Cyclopropanecarboxamide: Starting from commercially available precursors, cyclopropanation reactions are conducted.

- Introduction of Substituents: The methoxy and thiophen-furan groups are introduced through nucleophilic substitution and coupling reactions, often employing palladium-catalyzed methods for efficiency.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance:

- Cell Line Studies: In vitro evaluations using various cancer cell lines (e.g., breast and glioblastoma) have demonstrated that the compound induces apoptosis and inhibits cell proliferation at nanomolar concentrations .

- Mechanism of Action: The compound's planar structure allows it to intercalate into DNA, disrupting replication processes, which is critical in its anticancer efficacy.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound:

- Inhibition of Pathogens: The compound has shown effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.

- Mechanism: It may exert its effects by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer metabolism or microbial growth.

- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

- Oxidative Stress Induction: By generating reactive oxygen species (ROS), it can lead to oxidative damage in cells, contributing to its anticancer effects.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and its closest analogs:

Key Observations

Structural Features and Bioactivity The target compound shares the 2-methoxyphenyl and thiophene-furan motifs with 5-(4-(2-methoxyphenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (), which exhibits potent dopamine D3 receptor affinity. This suggests that the target compound may also interact with CNS targets, though its lack of a diazepane linker could alter binding kinetics . The oxadiazole-containing analog () introduces a heterocyclic ring known to improve metabolic stability and membrane permeability, which the target compound lacks. This difference may impact pharmacokinetics .

Synthetic Approaches The target compound’s synthesis likely involves coupling a cyclopropanecarboxamide precursor with a (5-(thiophen-3-yl)furan-2-yl)methyl amine, analogous to methods in (e.g., substitution of aryl diazepanes).

Physical and Spectral Properties

- Melting points and spectral data (e.g., ¹H NMR, MS) for analogs like N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide () provide benchmarks for characterizing the target compound. For instance, the methoxy proton in the target’s 2-methoxyphenyl group would resonate near δ 3.74 ppm, similar to signals in .

Preparation Methods

2-Methoxyphenyl Group Introduction

The 2-methoxyphenyl group is introduced via Friedel-Crafts acylation. Reacting cyclopropanecarbonyl chloride with anisole in the presence of AlCl₃ yields 1-(2-methoxyphenyl)cyclopropanecarbonyl chloride. This method ensures regioselectivity, with the methoxy group directing electrophilic attack to the ortho position.

Thiophene-Furan Hybrid Synthesis

The N-((5-(thiophen-3-yl)furan-2-yl)methyl) moiety is synthesized through sequential cross-coupling reactions. As per CN102115468B, 3-thiopheneboronic acid undergoes Suzuki-Miyaura coupling with 5-bromofuran-2-carbaldehyde to form 5-(thiophen-3-yl)furan-2-carbaldehyde. Reduction with NaBH₄ converts the aldehyde to the primary alcohol, which is then brominated using PBr₃ to yield (5-(thiophen-3-yl)furan-2-yl)methyl bromide.

Amide Bond Formation

The final step involves coupling the cyclopropanecarbonyl chloride with (5-(thiophen-3-yl)furan-2-yl)methylamine. US5068428A details a mild protocol using oxalyl chloride to generate the acyl chloride in situ, followed by reaction with the amine in dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, yielding the target carboxamide in 85–92% purity after recrystallization from ethyl acetate.

An alternative one-pot method from PMC4876632 employs peptide coupling reagents such as HATU or EDCI, enabling room-temperature amidation with minimal epimerization. This approach is advantageous for lab-scale synthesis, achieving yields >90%.

Stereochemical and Process Optimization

Enantiomeric Control

Chiral auxiliaries like (R)-binap are utilized during cyclopropanation to enforce (1R,2R) configuration, critical for pharmacological activity. Asymmetric hydrogenation of cyclopropene intermediates using Ru catalysts (e.g., Shvo’s catalyst) further enhances enantiomeric excess (>98% ee).

Green Chemistry Considerations

Recent advances replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) and employ catalytic Pd nanoparticles for coupling steps, reducing heavy metal waste.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 7.45–7.41 (m, 1H, thiophene), 7.32–7.28 (m, 2H, furan), 6.95–6.91 (m, 2H, methoxyphenyl), 4.45 (s, 2H, CH₂), 3.85 (s, 3H, OCH₃), 1.55–1.50 (m, 4H, cyclopropane).

HPLC-MS : [M+H]⁺ = 397.2 (calculated), 397.1 (observed).

Industrial-Scale Production

A pilot-scale process (EP2644590A1) achieves 87% yield via continuous flow chemistry, minimizing diazomethane handling risks. Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Residence Time | 15 min |

| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |

| Purity Post-Crystallization | 99.5% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.